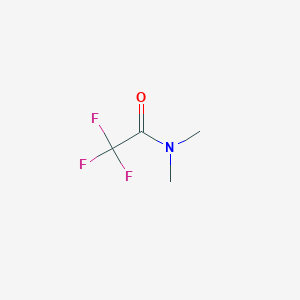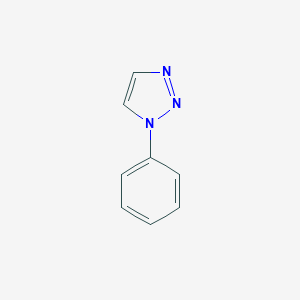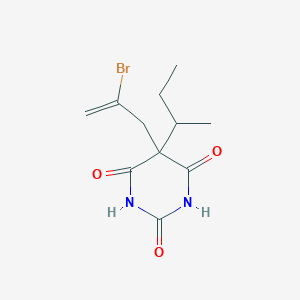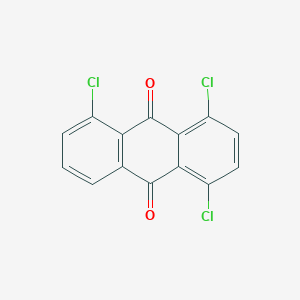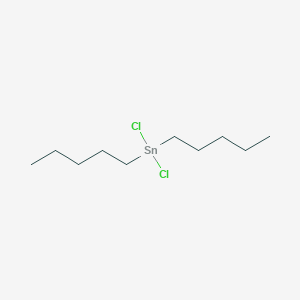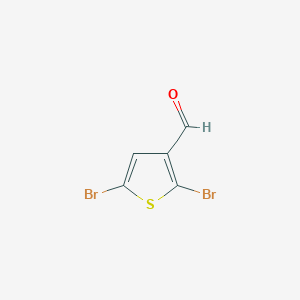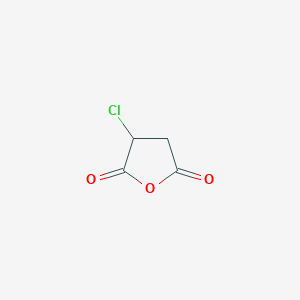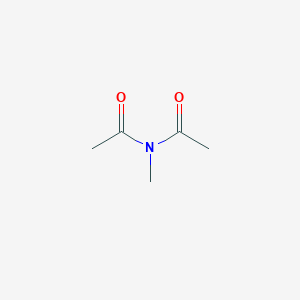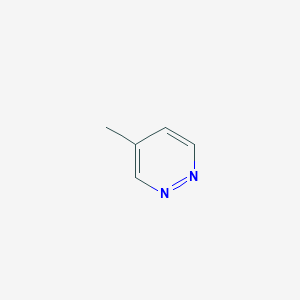
4-Méthylpyridazine
Vue d'ensemble
Description
4-Methylpyridazine is a chemical compound with the molecular formula C5H6N2 . It has a molecular weight of 94.1145 .
Synthesis Analysis
Pyridazin-3 (2H)-ones, a derivative of pyridazine, have been found to exhibit a wide range of pharmacological activities. The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .Molecular Structure Analysis
The molecular structure of 4-Methylpyridazine is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Chemical Reactions Analysis
Pyridazinones show a diverse range of agrochemical and pharmacological activities including cardiotonic, bronchodilatory, anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .Physical and Chemical Properties Analysis
4-Methylpyridazine has a density of 1.0±0.1 g/cm3, a boiling point of 226.9±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .Applications De Recherche Scientifique
Découverte et développement de médicaments
Le cycle pyridazine, qui inclut la 4-Méthylpyridazine, possède des propriétés physicochimiques uniques qui contribuent à ses applications en reconnaissance moléculaire . Ces propriétés comprennent une faible basicité, un moment dipolaire élevé qui permet des interactions de type π-π et une capacité robuste de double liaison hydrogène . Ces caractéristiques peuvent être importantes dans les interactions médicament-cible . La polarité inhérente, les faibles effets inhibiteurs du cytochrome P450 et le potentiel de réduction de l'interaction d'une molécule avec le canal potassique cardiaque hERG apportent une valeur ajoutée en découverte et développement de médicaments .
Médicaments cardiovasculaires
La this compound a été utilisée dans la préparation de nouveaux dérivés de pyridazine structurellement liés aux cardiotoniques de type bipyridine . Ces composés sont utilisés pour augmenter la contractilité du cœur dans les maladies cardiovasculaires.
Propriétés anti-inflammatoires et analgésiques
Une série de 4-carbomyl-5-aryl-6-méthyl-4,5-dihydropyridazin-3(2H)-ones a été synthétisée et évaluée pour ses propriétés anti-inflammatoires et analgésiques . Ceci suggère que la this compound pourrait être un composant utile dans le développement de nouveaux médicaments anti-inflammatoires et analgésiques.
Activités antimicrobiennes et antituberculeuses
Les pyridazinones, un dérivé de la pyridazine, ont été rapportées comme possédant des activités antimicrobiennes et antituberculeuses . Ceci indique que la this compound pourrait potentiellement être utilisée dans le développement de nouveaux médicaments antimicrobiens et antituberculeux.
Propriétés antidépressives-anxiolytiques
Des recherches ont montré que les pyridazinones possèdent des propriétés antidépressives-anxiolytiques . Ceci suggère que la this compound pourrait être un composant utile dans le développement de nouveaux médicaments antidépresseurs et anxiolytiques.
Propriétés anticancéreuses
Les pyridazinones ont également été rapportées comme possédant des propriétés anticancéreuses . Ceci indique que la this compound pourrait potentiellement être utilisée dans le développement de nouveaux médicaments anticancéreux.
Mécanisme D'action
Target of Action
4-Methylpyridazine is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms Pyridazine derivatives have been found to interact with a wide range of biological targets, contributing to their diverse pharmacological activities .
Mode of Action
Pyridazine derivatives, including pyridazinones, have been shown to exhibit a broad spectrum of pharmacological activities . These activities are believed to be due to the unique physicochemical properties of the pyridazine ring, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .
Biochemical Pathways
Pyridazine derivatives have been associated with a variety of pharmacological activities, suggesting that they may interact with multiple biochemical pathways . For instance, some pyridazinone derivatives have been reported to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Pharmacokinetics
The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel of the pyridazine ring may contribute to its pharmacokinetic profile .
Result of Action
Pyridazine derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Action Environment
The unique physicochemical properties of the pyridazine ring may play a role in its interaction with the environment .
Safety and Hazards
Orientations Futures
The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
Analyse Biochimique
Biochemical Properties
4-Methylpyridazine interacts with various biomolecules in biochemical reactions. For instance, it can form stable bis (monodentate) complexes with platinum and rhenium . These interactions are crucial in the compound’s role in biochemical reactions.
Cellular Effects
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities, such as antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet effects . These effects suggest that 4-Methylpyridazine may influence cell function, gene expression, and cellular metabolism.
Metabolic Pathways
Pyridazine derivatives have been shown to interact with various enzymes and cofactors, suggesting that 4-Methylpyridazine may be involved in certain metabolic pathways .
Propriétés
IUPAC Name |
4-methylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-5-2-3-6-7-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKUBOPKWKZULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149811 | |
| Record name | 4-Methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-88-3 | |
| Record name | 4-Methylpyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1120-88-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common starting materials for synthesizing 3-chloro-4-methylpyridazine?
A1: Both hydrazine hydrate and citraconic anhydride are frequently employed as starting materials in the synthesis of 3-chloro-4-methylpyridazine. [, ] This approach involves a multi-step process with a moderate total yield.
Q2: Can you elaborate on the significance of 3-chloro-4-methylpyridazine in various fields?
A2: 3-chloro-4-methylpyridazine serves as a crucial intermediate in the production of pesticides and antiviral drugs. [, ] Its specific chemical structure makes it a valuable building block for creating compounds with targeted biological activities.
Q3: How does the presence of a methyl group at the 4-position affect the reactivity of pyridazine?
A3: The methyl substituent at the 4-position influences the reactivity of pyridazine in reactions with symmetric trioxanyl radicals. [] While pyridazine and 3-methylpyridazine are selectively attacked at the 4 and/or 5 positions, 4-methylpyridazine exhibits a different reactivity profile, undergoing substitution at the 5 position and also at the 3 and/or 6 positions.
Q4: What insights into the structure of 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine-4-carboxylic acid have been gained through computational chemistry?
A4: Density functional theory (DFT) calculations have been employed to investigate the molecular structure, vibrational spectra, natural bond orbital, and thermodynamic properties of 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine-4-carboxylic acid. [] These computational studies provide a deeper understanding of the electronic structure and reactivity of these compounds.
Q5: What are the potential applications of 4-methylpyridazine derivatives in medicinal chemistry?
A5: Research has explored the potential of 4-methylpyridazine derivatives as novel cardiotonic agents. [] These compounds, structurally related to bipyridine cardiotonics like amrinone and milrinone, show promise in enhancing in vitro cardiotonic activity. The replacement of pyridine subunits in existing cardiotonics with a 1,2-diazine system, as seen in compounds 8, 11, and 16, contributes to this enhanced activity.
Q6: How does 4-methylpyridazine interact with the DAPK1 catalytic domain?
A6: Studies have investigated the interaction of 4-methylpyridazine with the DAPK1 catalytic domain. [] Specifically, the crystal structure of the DAPK1 catalytic domain complexed with a 4-methylpyridazine fragment provides valuable insights into the binding mode and potential inhibitory mechanisms.
Q7: What are the isomers formed during the quaternisation of 4-methylpyridazine with methyl iodide?
A7: The reaction of 4-methylpyridazine with methyl iodide leads to the formation of both N(1)- and N(2)-methylated isomers. [] Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in identifying and characterizing these isomers, providing a detailed understanding of the reaction outcome.
Q8: How does the position of the N-oxide group in 4-methylpyridazine N-oxides affect their dipole moments?
A8: Dipole moment measurements have played a crucial role in elucidating the structures of 3- and 4-methylpyridazine N-oxides. [] These studies confirmed the specific positions of the N→O group in these compounds, providing valuable information about their electronic distribution and potential reactivity.
Q9: Can you provide examples of 4-methylpyridazine derivatives that have been synthesized and characterized?
A9: Several 4-methylpyridazine derivatives have been successfully synthesized and characterized, including:
- 3-chloro-4-methylpyridazine: [, ] A key intermediate in the synthesis of various biologically active compounds.
- 3,6-dichloro-4-methylpyridazine: [, , , , ] A versatile precursor for synthesizing substituted pyridazines.
- 3-hydroxy-4-methyl-6-chloropyridazine: [] An intermediate in the synthesis of 3-chloro-4-methylpyridazine.
- 4-methylpyridazine N-oxides: [, ] Investigated for their dipole moments and structures.
- Formyl-methylpyridazines: [] Novel compounds synthesized from 4-methylpyridazine.
Q10: What analytical techniques are commonly used to characterize 4-methylpyridazine and its derivatives?
A10: Various analytical methods are employed for the characterization of 4-methylpyridazine and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: [, , , ] For determining the structure and purity of synthesized compounds.
- Mass Spectrometry (MS): [] For confirming the molecular weight and identifying fragmentation patterns.
- Dipole Moment Measurements: [] For determining the spatial arrangement of atoms in a molecule, particularly the orientation of the N-oxide group in 4-methylpyridazine N-oxides.
Q11: What is the biological activity of 3,6-dichloro-4-methylpyridazine?
A11: 3,6-dichloro-4-methylpyridazine has been investigated for its antifertility effects on Aedes aegypti (L.). [] While it showed some activity, it was less effective than other compounds tested in the study.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


